molecular formula C8H9ClN4OS B13108306 6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B13108306
Molekulargewicht: 244.70 g/mol
InChI-Schlüssel: OCMGJCZDJHTMJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a chloro, ethoxy, and methylthio group attached to a pyrazolo[3,4-d]pyrimidine core

Vorbereitungsmethoden

The synthesis of 6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxide ion replaces one of the chloro groups, resulting in the formation of the desired product with a high yield .

Analyse Chemischer Reaktionen

6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets in the cell. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives:

Eigenschaften

Molekularformel

C8H9ClN4OS

Molekulargewicht

244.70 g/mol

IUPAC-Name

6-chloro-4-ethoxy-3-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9ClN4OS/c1-3-14-6-4-5(10-8(9)11-6)12-13-7(4)15-2/h3H2,1-2H3,(H,10,11,12,13)

InChI-Schlüssel

OCMGJCZDJHTMJO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=NC2=C1C(=NN2)SC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.